molecular formula C11H20OSi B11900041 Trans-2-((trimethylsilyl)ethynyl)cyclohexanol

Trans-2-((trimethylsilyl)ethynyl)cyclohexanol

Cat. No.: B11900041
M. Wt: 196.36 g/mol
InChI Key: VQIUWJOPAYJZBQ-WDEREUQCSA-N
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Description

Trans-2-((trimethylsilyl)ethynyl)cyclohexanol: is an organic compound with the molecular formula C11H20OSi. It is a secondary alcohol with a hydroxyl group attached to a cyclohexane ring, which is further substituted with a trimethylsilyl-ethynyl group. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-((trimethylsilyl)ethynyl)cyclohexanol typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Trans-2-((trimethylsilyl)ethynyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-2-((trimethylsilyl)ethynyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-2-((trimethylsilyl)ethynyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the trimethylsilyl-ethynyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: Trans-2-((trimethylsilyl)ethynyl)cyclohexanol is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl group on the cyclohexane ring.

Properties

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

(1R,2S)-2-(2-trimethylsilylethynyl)cyclohexan-1-ol

InChI

InChI=1S/C11H20OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h10-12H,4-7H2,1-3H3/t10-,11+/m0/s1

InChI Key

VQIUWJOPAYJZBQ-WDEREUQCSA-N

Isomeric SMILES

C[Si](C)(C)C#C[C@@H]1CCCC[C@H]1O

Canonical SMILES

C[Si](C)(C)C#CC1CCCCC1O

Origin of Product

United States

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